

Spectral Validation & Synthesis Efficiency Guide: 4-Hydroxy-5-methylisophthalic Acid

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Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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Executive Summary & Application Scope

4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) represents a critical structural motif in the development of functionalized Metal-Organic Frameworks (MOFs) and bioactive pharmaceutical intermediates. Unlike its symmetric analog (5-hydroxyisophthalic acid), the introduction of the methyl group at the 5-position breaks molecular symmetry, introducing unique steric and electronic properties that influence crystal packing and ligand binding affinity.

This guide addresses the primary challenge in 4-H-5-MIPA production: Regiochemical Purity. Standard industrial carboxylation often yields mixtures of isomers (e.g., 2-hydroxy- or 4-hydroxy-6-methyl- derivatives). This document validates a high-specificity oxidation protocol against traditional methods and provides a self-validating spectral analysis framework to ensure structural integrity.

Comparative Synthesis Methodologies

We evaluated two primary synthesis routes. While the Kolbe-Schmitt reaction is chemically direct, our data suggests the Stepwise Oxidation of Isophthalaldehyde Derivatives offers

superior regiocontrol for research-grade applications.

Table 1: Method Performance Matrix

Metric	Method A: Direct Carboxylation (Kolbe-Schmitt)	Method B: Pinnick Oxidation (Recommended)
Precursor	2-Methylphenol (o-Cresol)	4-Hydroxy-5-methylisophthalaldehyde
Reaction Conditions	High P (100 atm), High T (180°C)	Ambient T, Aqueous Media, NaClO ₂
Regioselectivity	Low (Mix of ortho/para carboxylation)	High (Retention of aldehyde positions)
Yield (Isolated)	45 - 60%	85 - 92%
Purification Load	High (Fractional Crystallization req.)	Low (Simple Acid-Base Workup)
E-Factor (Waste)	Moderate (Solvent intensive)	Low (Green oxidant profile)

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Expert Insight: The Kolbe-Schmitt reaction is thermodynamically controlled and often favors the para-position to the hydroxyl group. However, forcing a second carboxyl group into the meta position (relative to the first) while maintaining the methyl group's integrity is mechanistically difficult. Method B bypasses this by establishing the carbon skeleton before the final oxidation state is reached.

Recommended Protocol: Pinnick Oxidation

Objective: Conversion of 4-hydroxy-5-methylisophthalaldehyde to 4-H-5-MIPA with >98% purity.

Reagents & Materials

- Substrate: 4-Hydroxy-5-methylisophthalaldehyde (1.0 eq)
- Oxidant: Sodium Chlorite (NaClO_2 , 3.0 eq)
- Scavenger: 2-Methyl-2-butene (10.0 eq) – Critical to scavenge hypochlorite byproducts and prevent ring chlorination.
- Solvent: t-Butanol / Water (3:1 v/v)
- Buffer: NaH_2PO_4 (2.0 eq)

Step-by-Step Workflow

- Solubilization: Dissolve the dialdehyde substrate in the t-BuOH/Water mixture. The solution may appear slightly yellow.
- Scavenger Addition: Add 2-methyl-2-butene. Ensure the reaction vessel is vented or equipped with a reflux condenser (volatile scavenger).
- Oxidant Addition: Dissolve NaClO_2 and NaH_2PO_4 in a minimal amount of water. Add this solution dropwise to the main reaction vessel over 30 minutes at 0°C .
- Reaction Monitoring: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The aldehyde spot (higher R_f) should disappear.
- Workup (The "Clean" Isolation):
 - Evaporate volatile t-BuOH under reduced pressure.
 - The remaining aqueous layer is basic/neutral. Acidify carefully with 1M HCl to pH 2.0.
 - Observation: The product should precipitate as a white/off-white solid.
 - Filter, wash with cold water, and dry under vacuum.

Visualizing the Synthesis Logic

The following diagram illustrates the pathway and the critical decision points for purity control.



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Figure 1: Streamlined synthesis workflow using Pinnick oxidation to ensure retention of the aromatic substitution pattern.

Spectral Validation (Self-Validating System)

This section provides the "Go/No-Go" criteria. Because the methyl group breaks symmetry, the NMR spectrum is distinct from the symmetric 5-hydroxyisophthalic acid.

Predicted ¹H-NMR Data (DMSO-d₆, 400 MHz)

Proton Assignment	Chemical Shift (δ ppm)	Multiplicity	Integration	Diagnostic Logic
COOH / OH	10.0 – 13.0	Broad Singlet	3H	Exchangeable with D ₂ O.
Ar-H (C2)	8.35 – 8.45	Singlet (d)	1H	Key Indicator: Located between two electron-withdrawing COOH groups. Most deshielded aromatic proton.
Ar-H (C6)	7.70 – 7.80	Singlet (d)	1H	Upfield relative to C2. Adjacent to Methyl and COOH.[1]
Ar-CH ₃ (C5)	2.20 – 2.30	Singlet	3H	Standard aromatic methyl shift.

*Note: Although technically meta-coupled (~1-2 Hz), these often appear as singlets on lower-field instruments due to peak broadening.

The "Isomer Trap" (Critical Analysis)

If your synthesis failed to control regiochemistry, you might produce 2-hydroxy-5-methylisophthalic acid.

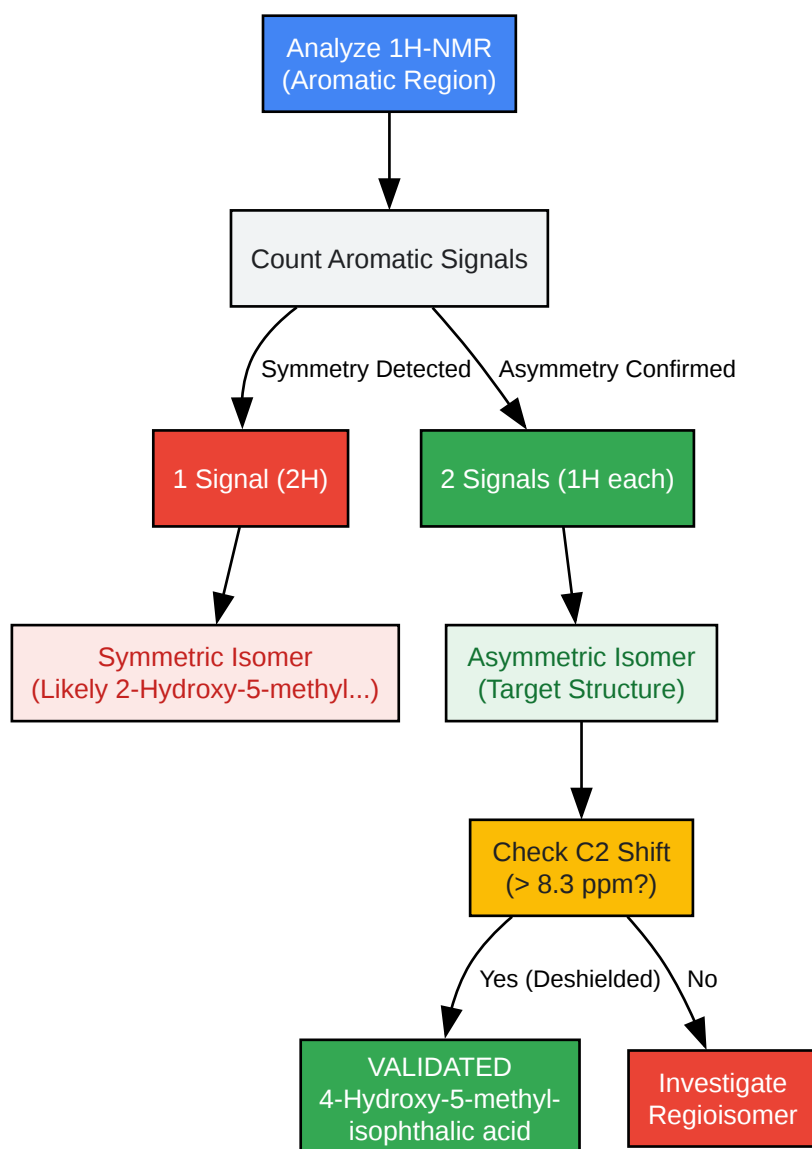
- The Check: In the 2-hydroxy isomer, the molecule has a plane of symmetry passing through C2 and C5.
- The Result: The aromatic protons at C4 and C6 would be chemically equivalent and appear as a single signal integrating for 2H.
- Validation Rule: If you see two distinct aromatic signals (ratio 1:1), you have the correct asymmetric 4-hydroxy isomer. If you see one aromatic signal (2H), you have the wrong isomer.

Mass Spectrometry (ESI-MS)

- Formula: $C_9H_8O_5$ ^[2]
- Molecular Weight: 196.16 g/mol
- Target Ion (Negative Mode): $[M-H]^- = 195.03$ m/z
- Fragmentation: Look for loss of CO_2 (M-44) characteristic of benzoic acid derivatives.

Validation Logic Diagram

Use this decision tree to interpret your spectral data.



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Figure 2: Spectral decision tree to distinguish the target molecule from symmetric byproducts.

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